molecular formula C10H9IN2 B13921617 5-Iodo-2-methyl-6-quinolinamine

5-Iodo-2-methyl-6-quinolinamine

Cat. No.: B13921617
M. Wt: 284.10 g/mol
InChI Key: GJYIRAUJMBNCNK-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-6-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of iodine and methyl groups in the quinoline structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-6-quinolinamine typically involves the iodination of 2-methyl-6-quinolinamine. One common method is the Sandmeyer reaction, where the amino group of 2-methyl-6-quinolinamine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-6-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Potassium iodide, copper(I) iodide, and nucleophiles like amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed

    Substitution: 5-Amino-2-methyl-6-quinolinamine, 5-Thio-2-methyl-6-quinolinamine.

    Oxidation: 5-Iodo-2-methylquinoline-6-carboxylic acid.

    Reduction: 5-Iodo-2-methyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

5-Iodo-2-methyl-6-quinolinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-6-quinolinamine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-methyl-6-quinolinamine is unique due to the presence of the iodine atom, which significantly enhances its chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound in medicinal chemistry and synthetic organic chemistry.

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

5-iodo-2-methylquinolin-6-amine

InChI

InChI=1S/C10H9IN2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,12H2,1H3

InChI Key

GJYIRAUJMBNCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)N)I

Origin of Product

United States

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